

# In-Depth Technical Guide: m-PEG5-CH<sub>2</sub>COOH (CAS Number: 16142-03-3)

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## Compound of Interest

Compound Name: *m*-PEG5-CH<sub>2</sub>COOH

Cat. No.: B1676793

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **m-PEG5-CH<sub>2</sub>COOH**, a methoxy-terminated polyethylene glycol (PEG) derivative with a terminal carboxylic acid. The definitive CAS number for this molecule, which contains five ethylene glycol units, is 16142-03-3. It is crucial to distinguish this from a similar compound, m-PEG4-CH<sub>2</sub>COOH, which is sometimes erroneously labeled as m-PEG5 and has the CAS number 16024-66-1. This guide will focus exclusively on the properties and applications of the true **m-PEG5-CH<sub>2</sub>COOH**.

**m-PEG5-CH<sub>2</sub>COOH** is a key hydrophilic linker used in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its incorporation into these therapeutic modalities has been shown to enhance solubility, improve pharmacokinetic profiles, and potentially increase therapeutic efficacy. This document details the physicochemical properties of **m-PEG5-CH<sub>2</sub>COOH**, provides a general experimental protocol for its conjugation to amine-containing molecules, and discusses its role in the broader context of advanced drug delivery systems.

## Physicochemical Properties

**m-PEG5-CH<sub>2</sub>COOH** is a well-defined, monodisperse PEG linker. Its chemical and physical properties are summarized in the table below.

Property	Value
CAS Number	16142-03-3
Chemical Name	2,5,8,11,14,17-Hexaoxonadecan-19-oic acid
Molecular Formula	C13H26O8
Molecular Weight	310.34 g/mol
Appearance	White to off-white solid or viscous oil
Solubility	Soluble in water and most organic solvents
Purity	Typically >95%

## Applications in Drug Development

The primary application of **m-PEG5-CH<sub>2</sub>COOH** is as a flexible, hydrophilic spacer arm in the construction of complex biomolecules.

### Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a critical role in the stability and efficacy of the ADC. The use of PEG linkers, such as **m-PEG5-CH<sub>2</sub>COOH**, offers several advantages:

- **Enhanced Solubility:** Many cytotoxic payloads are hydrophobic. The hydrophilic PEG chain can significantly improve the overall solubility of the ADC, reducing the risk of aggregation.[\[1\]](#)  
[\[2\]](#)
- **Improved Pharmacokinetics:** The PEG moiety can create a "hydration shell" around the drug, which can shield it from enzymatic degradation and reduce renal clearance. This leads to a longer circulation half-life and increased exposure of the tumor to the ADC.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Increased Drug-to-Antibody Ratio (DAR):** By mitigating the hydrophobicity of the payload, PEG linkers can enable the attachment of a higher number of drug molecules to a single antibody without compromising its biophysical properties.[\[2\]](#)[\[3\]](#)

### Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. PEG linkers like **m-PEG5-CH<sub>2</sub>COOH** are frequently employed due to their beneficial properties:

- **Improved Solubility and Cell Permeability:** The hydrophilicity of the PEG chain can enhance the solubility of the entire PROTAC molecule, which can in turn affect its ability to cross cell membranes.
- **Optimal Length and Flexibility:** The length of the linker is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility of the PEG chain can facilitate the necessary spatial arrangement for this interaction.
- **Versatility in Synthesis:** The terminal carboxylic acid of **m-PEG5-CH<sub>2</sub>COOH** allows for straightforward conjugation to amine-containing ligands through standard amide bond formation reactions.

## Experimental Protocols

The following is a general protocol for the conjugation of **m-PEG5-CH<sub>2</sub>COOH** to a primary amine-containing molecule, such as a protein, peptide, or small molecule ligand.

### Amide Bond Formation via EDC/NHS Chemistry

This two-step protocol involves the activation of the carboxylic acid group of **m-PEG5-CH<sub>2</sub>COOH** with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS ester, which then readily reacts with primary amines.

Materials:

- **m-PEG5-CH<sub>2</sub>COOH**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- NHS (N-hydroxysuccinimide) or sulfo-NHS
- Amine-containing molecule (e.g., antibody, ligand)
- Activation Buffer: MES buffer (pH 4.5-6.0) or phosphate buffer (pH 6.0)
- Conjugation Buffer: Phosphate-buffered saline (PBS) (pH 7.2-8.0)
- Quenching Buffer: Tris or glycine solution
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

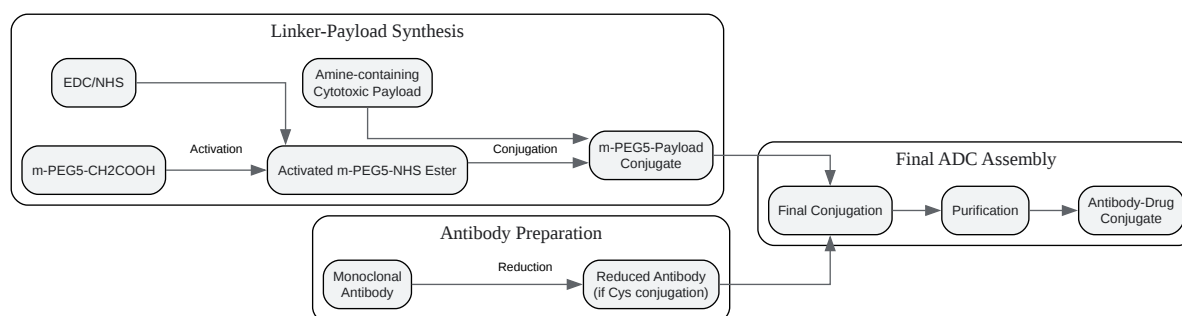
- Activation of **m-PEG5-CH<sub>2</sub>COOH**:
  - Dissolve **m-PEG5-CH<sub>2</sub>COOH**, EDC, and NHS in the Activation Buffer. A typical molar ratio is 1:1.5:1.2 (**m-PEG5-CH<sub>2</sub>COOH**:EDC:NHS).
  - Incubate the reaction mixture at room temperature for 15-30 minutes.
- Conjugation to the Amine-Containing Molecule:
  - Immediately add the activated **m-PEG5-CH<sub>2</sub>COOH** solution to the amine-containing molecule dissolved in the Conjugation Buffer.
  - The molar ratio of the activated PEG to the amine-containing molecule will depend on the desired degree of labeling and should be optimized empirically.
  - Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C.
- Quenching the Reaction:
  - Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS esters.
- Purification of the Conjugate:
  - Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

- Characterization:
  - Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS), HPLC, or SDS-PAGE.

## Visualizations

### Logical Workflow for ADC Synthesis

The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using **m-PEG5-CH<sub>2</sub>COOH** as part of the linker.

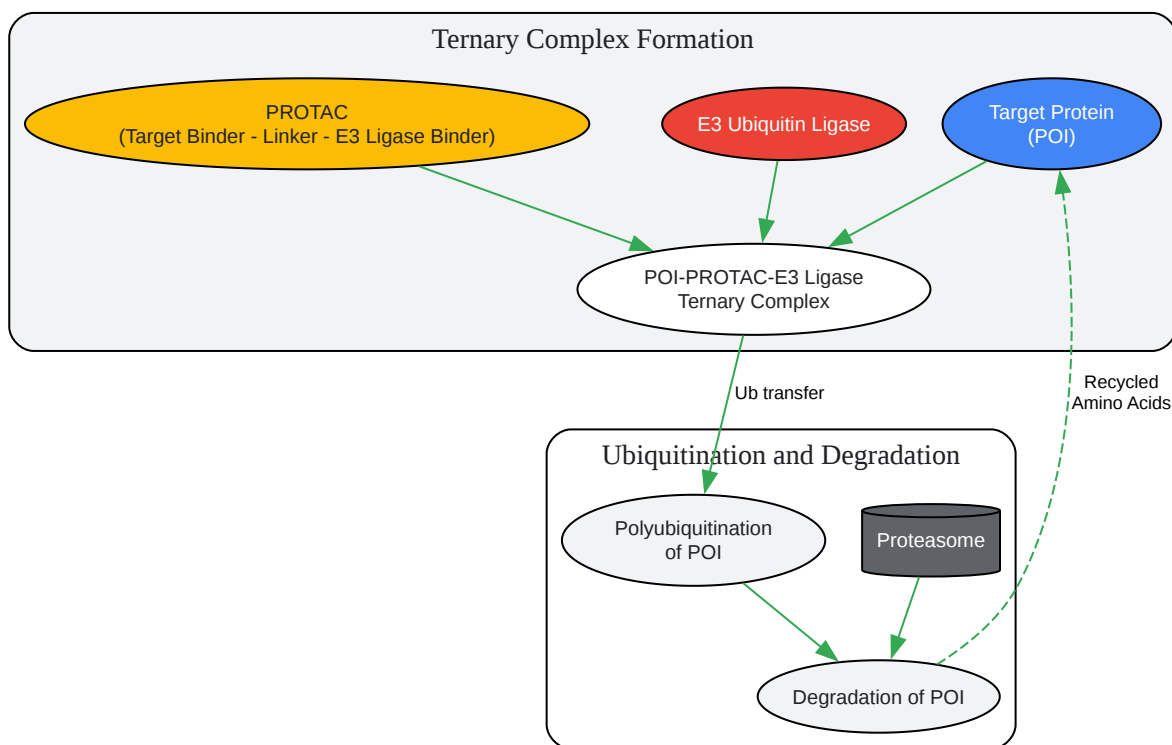


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Caption: General workflow for ADC synthesis using **m-PEG5-CH<sub>2</sub>COOH**.

### Signaling Pathway of a PROTAC

This diagram illustrates the general mechanism of action for a PROTAC, where **m-PEG5-CH<sub>2</sub>COOH** would function as the "Linker".



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Caption: General mechanism of PROTAC-mediated protein degradation.

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## References

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